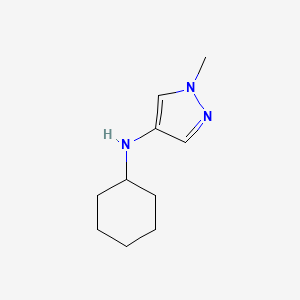

N-cyclohexyl-1-methyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-cyclohexyl-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C10H17N3/c1-13-8-10(7-11-13)12-9-5-3-2-4-6-9/h7-9,12H,2-6H2,1H3 |

InChI Key |

RASYAZPBVQYIJJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclohexyl 1 Methyl 1h Pyrazol 4 Amine and Analogous Scaffolds

Classical Approaches to 4-Aminopyrazole Ring System Construction

The formation of the 4-aminopyrazole core is a foundational step in the synthesis of the target molecule. Historically, several reliable methods have been established for constructing this heterocyclic system.

One of the most prevalent and versatile methods for synthesizing aminopyrazoles is the condensation reaction between hydrazine (B178648) or its derivatives and β-ketonitriles. beilstein-journals.org This reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, yielding the 5-aminopyrazole ring system. beilstein-journals.orgnih.gov

A variation of this approach involves a two-step procedure where an isoxazole (B147169) is first opened to form a β-ketonitrile intermediate, which is then reacted with hydrazine to form the aminopyrazole. chim.it This method offers an alternative route to the key intermediate when direct access to the β-ketonitrile is challenging.

Beyond the β-ketonitrile route, other established methods for pyrazole (B372694) synthesis are applicable to the formation of 4-aminopyrazoles. The Knorr pyrazole synthesis, which traditionally involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, can be adapted for this purpose. chim.itmdpi.com This method often involves a two-step process where the 1,3-dicarbonyl compound is first converted to an oxime derivative before the cyclization with hydrazine. chim.it

Another significant method is the Thorpe-Ziegler cyclization of enaminonitriles. mdpi.com This approach involves the N-alkylation of an enaminonitrile followed by an intramolecular cyclization. This method has proven effective for preparing various 4-aminopyrazole derivatives. mdpi.com

Furthermore, multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like pyrazoles in a single step. mdpi.commdpi.com These reactions often generate intermediate reagents in situ, enhancing synthetic efficiency and reducing waste. mdpi.com For example, a four-component reaction involving aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile (B47326) can efficiently produce highly substituted pyrano[2,3-c]pyrazole derivatives. mdpi.com

| Reaction Name | Key Reactants | Product Type | Key Features |

| β-Ketonitrile Cyclization | Hydrazine, β-Ketonitrile | 5-Aminopyrazole | Versatile, can be optimized with microwave irradiation. chim.it |

| Knorr Pyrazole Synthesis | Hydrazine, 1,3-Dicarbonyl | 4-Aminopyrazole | Often involves an oxime intermediate. chim.it |

| Thorpe-Ziegler Cyclization | Enaminonitrile | 4-Aminopyrazole | Involves N-alkylation and intramolecular cyclization. mdpi.com |

| Multicomponent Reactions | Aldehydes, Hydrazines, etc. | Substituted Pyrazoles | High efficiency, generates intermediates in situ. mdpi.commdpi.com |

Targeted Synthesis of N-Cyclohexyl-Substituted Pyrazoles

Once the pyrazole core is formed, the next critical steps involve the introduction of the cyclohexyl and methyl groups at the specific nitrogen atoms of the pyrazole ring.

The introduction of a cyclohexyl group onto the pyrazole nitrogen is typically achieved through N-alkylation reactions. These reactions can be performed on a pre-formed pyrazole ring. The synthesis of N-substituted pyrazoles can be accomplished directly from primary amines, including cyclohexylamine (B46788), offering a direct route to the desired substitution pattern. nih.gov The cyclohexyl group can influence the compound's solubility and reactivity. ontosight.ai

The N-methylation of pyrazoles presents a challenge due to the presence of two adjacent nitrogen atoms with similar reactivity, which can lead to a mixture of regioisomers. acs.org Selective N-methylation is crucial for the synthesis of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine.

Several strategies have been developed to achieve regioselective N-methylation:

Use of Protecting Groups: One approach involves the use of a protecting group to temporarily block one of the nitrogen atoms, directing the methylation to the desired position. reddit.com After methylation with an agent like methyl iodide or dimethyl sulfate, the protecting group is removed. reddit.com

Sterically Bulky Methylating Reagents: The use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve the selectivity of N-alkylation. acs.org These reagents favor the less sterically hindered nitrogen atom, and the silyl (B83357) group is subsequently removed to yield the N-methyl pyrazole. acs.org This method has achieved high regioselectivity (92:8 to >99:1) for a range of pyrazole substrates. acs.org

Environmentally Friendly Reagents: Dimethyl carbonate (DMC) has been investigated as a green methylating agent for nitrogen-containing heterocycles, including pyrazoles. researchgate.net Reactions with DMC can be carried out without a catalyst or solvent at elevated temperatures. researchgate.net

The choice of methylation strategy can be influenced by the specific substituents already present on the pyrazole ring. For instance, the presence of electron-rich or electron-deficient aryl substituents can affect the regioselectivity of the reaction. acs.org

| Methylating Agent | Conditions | Selectivity | Notes |

| Methyl Iodide / Dimethyl Sulfate | With protecting groups | High | Requires additional protection/deprotection steps. reddit.com |

| α-Halomethylsilanes | Two-step (alkylation, protodesilylation) | 92:8 to >99:1 N1/N2 ratio | Utilizes steric hindrance for selectivity. acs.org |

| Dimethyl Carbonate (DMC) | 110–170°C, no catalyst/solvent | Varies | Environmentally friendly option. researchgate.net |

Advanced Synthetic Techniques and Optimization for N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine

Modern synthetic chemistry offers advanced techniques that can be applied to optimize the synthesis of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine, improving yields, reducing reaction times, and enhancing sustainability.

Microwave-assisted organic synthesis (MWAS) has been demonstrated to be a valuable tool for accelerating pyrazole synthesis. mdpi.com For example, the condensation of 5-aminopyrazoles with other reagents can be significantly faster under microwave irradiation compared to conventional heating. mdpi.com

Furthermore, the development of one-pot multicomponent reactions continues to be a focus for improving synthetic efficiency. mdpi.com These methods combine several reaction steps into a single operation, avoiding the isolation of intermediates and reducing solvent usage. The use of catalysts, such as nano-ZnO, can also provide an environmentally friendly approach to pyrazole synthesis. mdpi.com

For the specific N-alkylation steps, ongoing research aims to develop more selective and efficient methods. Copper-catalyzed N-arylation and N-alkylation reactions have shown promise for the functionalization of aminopyrazoles. chim.it The optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and selectivity in the synthesis of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine.

Multicomponent Reaction Approaches to Pyrazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like pyrazole derivatives. mdpi.comrsc.org This approach is favored for its operational simplicity, reduction of waste, and the ability to rapidly generate libraries of structurally diverse compounds. mdpi.com

Several MCR strategies are applicable to the synthesis of pyrazole scaffolds. A common three-component reaction involves the condensation of a hydrazine (such as methylhydrazine), a 1,3-dicarbonyl compound, and an aldehyde. rsc.orgmdpi.com For instance, a one-pot synthesis of fully substituted pyrazoles has been achieved by reacting aldehydes, arylhydrazines, and β-diketones or β-ketoesters under solvent-free conditions, catalyzed by tetrabutylammonium (B224687) peroxydisulfate (B1198043) ((TBA)₂S₂O₈). rsc.org Another efficient three-component method for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org

Four- and even five-component reactions have also been developed to create more complex, fused pyrazole systems like pyrano[2,3-c]pyrazoles. mdpi.com These reactions highlight the power of MCRs to construct intricate molecular architectures in a single step from simple, readily available starting materials. nih.gov The choice of reactants in these MCRs allows for systematic variation of substituents around the pyrazole core, making it a powerful tool for generating analogs of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine.

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

| No. of Components | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 3-Component | Aldehydes, Hydrazines, β-Diketones | (TBA)₂S₂O₈ / Solvent-free | Fully substituted pyrazoles rsc.org |

| 3-Component | Enaminones, Hydrazines, DMSO | Iodine / Selectfluor | 1,4-Disubstituted pyrazoles organic-chemistry.org |

| 3-Component | Phenylhydrazine, Aldehydes, Malononitrile | Sodium p-toluenesulfonate / Aqueous media | 5-Aminopyrazole-4-carbonitriles mdpi.com |

| 4-Component | Hydrazine, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate | Montmorillonite K10 / Solvent-free | Pyrano[2,3-c]pyrazoles mdpi.com |

Catalytic Methods in N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine Synthesis

Catalysis is integral to modern pyrazole synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity. researchgate.net Both metal-based and non-metal catalysts are employed extensively in reactions that form the pyrazole ring or modify its precursors.

Metal-Catalyzed Syntheses: Transition metals such as palladium, copper, rhodium, silver, and nickel are widely used to facilitate pyrazole formation.

Copper catalysis is effective in aerobic oxidative cyclization reactions. For example, a copper-catalyzed reaction of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. organic-chemistry.org Copper has also been used to promote the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org

Rhodium catalysts have been utilized for the addition-cyclization of hydrazines with alkynes, involving a C-N bond cleavage and subsequent intramolecular dehydration to yield highly substituted pyrazoles. organic-chemistry.org

Silver catalysis has been shown to be effective in the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes and in reactions involving trifluoromethylated ynones and hydrazines to produce 3-CF₃-pyrazoles with high regioselectivity. organic-chemistry.orgmdpi.com

Nickel catalysis offers an economical and environmentally friendly route. Heterogeneous nickel-based catalysts have been used in the one-pot synthesis of pyrazoles from the condensation of hydrazines, ketones, and aldehydes at room temperature. mdpi.com

Non-Metal-Catalyzed Syntheses: Iodine is a versatile non-metal catalyst for cascade reactions that produce pyrazoles. It can catalyze the reaction between enaminones, hydrazines, and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as both a C1 source and the reaction medium, to yield 1,4-disubstituted pyrazoles. organic-chemistry.org

These catalytic methods are crucial for constructing the specific N-cyclohexyl-1-methyl-1H-pyrazol-4-amine scaffold, potentially through a catalyzed cross-coupling reaction to introduce the cyclohexylamino group onto a pre-formed pyrazole ring or by catalyzing the initial ring-forming cyclization.

Table 2: Catalytic Systems in Pyrazole Synthesis

| Catalyst | Reaction Type | Substrates | Key Feature |

|---|---|---|---|

| Copper (Cu₂O) | Aerobic Oxidative [3+2] Cycloaddition | N,N-disubstituted hydrazines, Alkynoates | Uses air as a green oxidant. organic-chemistry.org |

| Rhodium (Rh) | Addition-Cyclization | Hydrazines, Alkynes | Involves C-N bond cleavage and intramolecular cyclization. organic-chemistry.org |

| Silver (AgOTf) | [3+2] Cycloaddition / Heterocyclization | Trifluoromethylated ynones, Hydrazines | High regioselectivity and yields for CF₃-pyrazoles. organic-chemistry.orgmdpi.com |

| Nickel (Ni) | One-Pot Condensation | Hydrazines, Ketones, Aldehydes | Heterogeneous catalysis at room temperature. mdpi.com |

| Iodine (I₂) | Cascade Reaction | Enaminones, Hydrazines, DMSO | DMSO serves as C1 source and solvent. organic-chemistry.org |

Expedited Synthetic Routes for N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine Building Blocks

The efficient synthesis of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine is highly dependent on the availability of its core building blocks. Expedited routes focus on creating these precursors in a step- and atom-economical fashion. The key precursors for the target molecule are methylhydrazine, a component to install the 4-amino group, and cyclohexylamine.

One highly effective strategy for creating 5-amino-pyrazole scaffolds involves the condensation of a hydrazine with ethyl (ethoxymethylene) cyanoacetate. scirp.org This method provides direct access to 5-amino-N-substituted pyrazoles, which are versatile intermediates. For the target compound, using methylhydrazine in this reaction would yield 5-amino-1-methyl-pyrazole intermediates.

Another powerful approach involves the ring conversion of other heterocyclic systems. For example, a strategy has been developed to access 3-(ω-aminoalkyl)-4-hetaryl-5-aminopyrazoles from readily accessible 1,3-dielectrophile equivalents derived from 2-azahetarylacetonitriles. acs.org The reaction of these precursors with hydrazine proceeds smoothly to give the desired aminopyrazole building blocks in good yields. acs.org

The introduction of the N-cyclohexyl group can be achieved at different stages. One direct method involves using cyclohexylamine as a primary amine starting material. A reported protocol for N-alkyl pyrazoles uses primary amines, a 1,3-diketone (like 2,4-pentanedione), and an electrophilic amination reagent (O-(4-nitrobenzoyl)hydroxylamine) in a one-pot reaction to directly form N-substituted pyrazoles. nih.gov Applying this logic, cyclohexylamine could be used to directly synthesize an N-cyclohexyl pyrazole core, which could then be further functionalized at the 4-position. nih.gov Alternatively, an existing 4-aminopyrazole building block could undergo reductive amination with cyclohexanone (B45756) to install the cyclohexyl group. mdpi.com

Purification and Isolation Methodologies for N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine

The successful synthesis of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine requires effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts. The choice of method depends on the physical properties of the target compound (e.g., polarity, crystallinity, volatility) and the nature of the impurities.

Chromatography: Flash column chromatography is the most common purification technique for pyrazole derivatives. Silica (B1680970) gel is typically used as the stationary phase, with a gradient of non-polar and polar solvents as the mobile phase.

Eluent systems such as hexane-ethyl acetate (B1210297) or hexane-tetrahydrofuran are frequently used for N-alkyl pyrazoles. nih.gov

For more polar amino-pyrazoles, solvent systems like dichloromethane/methanol (B129727) (e.g., 30:1 v/v) are effective. mdpi.com Progress is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. mdpi.com

Recrystallization: If the synthesized pyrazole derivative is a solid, recrystallization is a powerful method for achieving high purity. This involves dissolving the crude product in a hot solvent or solvent mixture and allowing it to cool slowly, causing the desired compound to form crystals while impurities remain in the solution. A mixture of ethanol-chloroform (1:1) has been successfully used to recrystallize a cyclohexyl-substituted pyrazolone (B3327878). nih.gov In other cases, a precipitate can be formed by reacting a crude pyrazolone intermediate with a ketone like cyclohexanone, followed by washing with petroleum ether and acetone (B3395972) to yield the pure product. mdpi.com

The final isolated product is typically characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy to confirm its structure and purity. mdpi.commdpi.com

Table 3: Common Purification Techniques for Pyrazole Derivatives

| Technique | Description | Typical Solvents/Reagents | Reference |

|---|---|---|---|

| Flash Chromatography | Separation based on polarity using a silica gel column. | Hexane-THF, Dichloromethane-Methanol | nih.govmdpi.com |

| Recrystallization | Purification of solids based on differential solubility. | Ethanol-Chloroform, Acetone | nih.govmdpi.com |

| Precipitation/Washing | Inducing precipitation of the product from a reaction mixture, followed by washing. | Cyclohexanone, Petroleum Ether, Acetone | mdpi.com |

Chemical Reactivity and Functional Group Transformations of N Cyclohexyl 1 Methyl 1h Pyrazol 4 Amine

Reactivity of the Pyrazolyl Amine Moiety (C4-amine)

The secondary amine group attached to the C4 position of the pyrazole (B372694) ring is a key site for various functional group transformations. Its nucleophilic character allows it to participate in a variety of reactions common to secondary amines.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the C4-amine makes it nucleophilic and thus susceptible to reactions with electrophiles such as alkyl halides and acylating agents.

N-Alkylation: The introduction of an alkyl group onto the amine nitrogen can be achieved using various alkylating agents. These reactions typically proceed via an SN2 mechanism. The use of a base is often required to deprotonate the secondary amine, increasing its nucleophilicity. Common methods for N-alkylation of pyrazoles can be adapted for this purpose, often yielding the desired N-alkylated product with good regioselectivity. researchgate.net

N-Acylation: Similarly, the amine can be readily acylated using acyl halides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction forms the corresponding amide derivative. These amides are valuable intermediates in organic synthesis.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Electrophile | Reagent/Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, Acetonitrile (B52724), reflux | N-cyclohexyl-N,1-dimethyl-1H-pyrazol-4-amine |

| Benzyl bromide | NaH, THF, 0 °C to rt | N-benzyl-N-cyclohexyl-1-methyl-1H-pyrazol-4-amine |

| Acetyl chloride | Triethylamine, CH₂Cl₂, 0 °C | N-(N-cyclohexyl-1-methyl-1H-pyrazol-4-yl)acetamide |

Diazotization and Subsequent Coupling Reactions

Primary aromatic and heterocyclic amines are well-known to undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org While N-cyclohexyl-1-methyl-1H-pyrazol-4-amine is a secondary amine and cannot be directly diazotized to a stable diazonium salt, its primary amine analogue, 1-methyl-1H-pyrazol-4-amine, can undergo this transformation.

The resulting pyrazole-4-diazonium salt is a versatile intermediate. researchgate.netresearchgate.netrsc.org It can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds like phenols and anilines to produce brightly colored azo dyes. wikipedia.orgkhanacademy.org This reaction is a classic example of electrophilic aromatic substitution, where the diazonium cation attacks the activated aromatic ring. wikipedia.org

Table 2: Azo Coupling Reactions of 1-methyl-1H-pyrazol-4-diazonium salt

| Coupling Partner | Reaction Conditions | Product |

|---|---|---|

| Phenol | NaOH, H₂O, 0-5 °C | 4-((4-hydroxyphenyl)diazenyl)-1-methyl-1H-pyrazole |

| Aniline | HCl, H₂O, 0-5 °C | 4-((4-aminophenyl)diazenyl)-1-methyl-1H-pyrazole |

| N,N-Dimethylaniline | Acetic acid, 0-5 °C | 4-((4-(dimethylamino)phenyl)diazenyl)-1-methyl-1H-pyrazole |

Condensation Reactions to Form Imine Derivatives

The reaction of primary amines with aldehydes or ketones yields imines, also known as Schiff bases. libretexts.orgyoutube.com This reaction is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The primary amine analogue, 1-methyl-1H-pyrazol-4-amine, would readily undergo condensation with various carbonyl compounds.

These condensation reactions are typically carried out by heating the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. operachem.com

Table 3: Formation of Imine Derivatives from 1-methyl-1H-pyrazol-4-amine

| Carbonyl Compound | Conditions | Product (Imine) |

|---|---|---|

| Benzaldehyde | Toluene, Dean-Stark, p-TsOH (cat.) | (E)-N-benzylidene-1-methyl-1H-pyrazol-4-amine |

| Acetone (B3395972) | Methanol (B129727), Acetic acid (cat.), reflux | N-(propan-2-ylidene)-1-methyl-1H-pyrazol-4-amine |

| Cyclohexanone (B45756) | Ethanol, reflux | N-cyclohexylidene-1-methyl-1H-pyrazol-4-amine |

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle and can participate in reactions characteristic of aromatic systems, although its reactivity is influenced by the presence of two nitrogen atoms and the substituents on the ring.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. wikipedia.org In the pyrazole ring, substitution generally occurs at the C4 position, as this position is most activated towards electrophilic attack. rrbdavc.orgscribd.com However, in N-cyclohexyl-1-methyl-1H-pyrazol-4-amine, the C4 position is already substituted. The amino group is a strong activating group and is ortho-, para-directing. In the context of the pyrazole ring, the positions ortho to the C4-amine are C3 and C5. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position, which is typically less sterically hindered than the C3 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Table 4: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product |

|---|---|---|

| Bromination | Br₂, Acetic acid | N-cyclohexyl-5-bromo-1-methyl-1H-pyrazol-4-amine |

| Nitration | HNO₃, H₂SO₄ | N-cyclohexyl-1-methyl-5-nitro-1H-pyrazol-4-amine |

| Sulfonation | Fuming H₂SO₄ | 4-(cyclohexylamino)-1-methyl-1H-pyrazole-5-sulfonic acid |

Cycloaddition Reactions Involving the Pyrazole Ring

The pyrazole ring itself is generally aromatic and reluctant to participate in cycloaddition reactions that would disrupt its aromaticity. However, certain derivatives can undergo such reactions. For instance, 4H-pyrazoles can act as dienes in Diels-Alder reactions. nih.govmit.eduraineslab.com Furthermore, the introduction of a vinyl group onto the pyrazole ring can create a diene system that participates in [4+2] cycloadditions. researchgate.net Pyrazoles can also be synthesized via 1,3-dipolar cycloaddition reactions, highlighting the utility of cycloadditions in forming the ring system itself. beilstein-journals.orgnih.govnih.gov While N-cyclohexyl-1-methyl-1H-pyrazol-4-amine is not primed to act as a diene, its derivatives, such as a vinyl-substituted analogue, could potentially undergo such transformations.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. researchgate.net The reactivity in these reactions is highly dependent on the substituents on the pyrazole ring, with electron-withdrawing groups often enhancing reactivity. nih.govmit.edu

Table 5: Mentioned Compounds

| Compound Name |

|---|

| N-cyclohexyl-1-methyl-1H-pyrazol-4-amine |

| N-cyclohexyl-N,1-dimethyl-1H-pyrazol-4-amine |

| N-benzyl-N-cyclohexyl-1-methyl-1H-pyrazol-4-amine |

| N-(N-cyclohexyl-1-methyl-1H-pyrazol-4-yl)acetamide |

| N-(N-cyclohexyl-1-methyl-1H-pyrazol-4-yl)-N-cyclohexylbenzamide |

| 1-methyl-1H-pyrazol-4-amine |

| 1-methyl-1H-pyrazol-4-diazonium salt |

| 4-((4-hydroxyphenyl)diazenyl)-1-methyl-1H-pyrazole |

| 4-((4-aminophenyl)diazenyl)-1-methyl-1H-pyrazole |

| 4-((4-(dimethylamino)phenyl)diazenyl)-1-methyl-1H-pyrazole |

| 1-((1-methyl-1H-pyrazol-4-yl)diazenyl)naphthalen-2-ol |

| (E)-N-benzylidene-1-methyl-1H-pyrazol-4-amine |

| N-(propan-2-ylidene)-1-methyl-1H-pyrazol-4-amine |

| N-cyclohexylidene-1-methyl-1H-pyrazol-4-amine |

| (E)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-4-amine |

| N-cyclohexyl-5-bromo-1-methyl-1H-pyrazol-4-amine |

| N-cyclohexyl-1-methyl-5-nitro-1H-pyrazol-4-amine |

| 4-(cyclohexylamino)-1-methyl-1H-pyrazole-5-sulfonic acid |

Transformations Involving the N-Cyclohexyl Moiety

The N-cyclohexyl group, while generally robust, can undergo specific functionalization reactions, and its stereochemistry plays a crucial role in the derivatization of the parent molecule.

Direct functionalization of the cyclohexyl ring in N-cyclohexyl-1-methyl-1H-pyrazol-4-amine is challenging due to the high stability of C-H bonds. However, under specific conditions, such as radical-mediated reactions, it is plausible to introduce functional groups. For instance, oxidation could potentially introduce a hydroxyl or keto group, although this might compete with oxidation at the pyrazole ring or the amino group.

More controlled functionalization would likely involve the use of a precursor molecule where the cyclohexyl ring is already substituted, for example, using a substituted cyclohexylamine (B46788) in the initial synthesis. Nevertheless, hypothetical functionalization reactions on the intact cyclohexyl ring of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine are presented in the table below for illustrative purposes.

Table 1: Plausible Functionalization Reactions on the Cyclohexyl Ring

| Reaction Type | Reagents and Conditions | Potential Product(s) | Remarks |

| Radical Halogenation | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, heat | Bromo-N-cyclohexyl-1-methyl-1H-pyrazol-4-amine | Low selectivity, potential for multiple halogenations and side reactions. |

| Oxidation | CrO3, H2SO4, acetone (Jones oxidation) | Oxo-N-cyclohexyl-1-methyl-1H-pyrazol-4-amine | Harsh conditions, may lead to degradation of the pyrazole ring. |

| Biotransformation | Specific microorganisms or enzymes | Hydroxy-N-cyclohexyl-1-methyl-1H-pyrazol-4-amine | Potentially offers higher selectivity and milder reaction conditions. oaepublish.comresearchgate.net |

The cyclohexyl ring exists in a chair conformation, and any substituent can occupy either an axial or an equatorial position. The bulky 1-methyl-1H-pyrazol-4-amino group is expected to predominantly occupy the equatorial position to minimize steric strain.

Any reaction on the cyclohexyl ring will be influenced by this conformational preference. For instance, in a hypothetical substitution reaction on a pre-functionalized cyclohexyl ring, the incoming nucleophile would preferentially attack from the less hindered equatorial direction.

The stereoselective synthesis of specific cyclohexylamine derivatives is an active area of research, often employing methods like [4+2] cycloadditions to control the stereochemistry. nih.govrsc.org In the context of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine, achieving specific stereoisomers would likely necessitate the use of a chiral cyclohexylamine precursor during the synthesis of the pyrazole core. The stereochemistry of the final molecule could have significant implications for its biological activity.

Derivatization Strategies for N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine Analogues

The 4-aminopyrazole scaffold is a versatile building block for the synthesis of a wide range of derivatives, including various salt forms and complex heterocyclic systems.

The presence of the basic amino group and the nitrogen atoms in the pyrazole ring allows N-cyclohexyl-1-methyl-1H-pyrazol-4-amine to form salts with various acids. The formation of salts is a common strategy in medicinal chemistry to improve the solubility, stability, and bioavailability of a compound.

The pKa of cyclohexylamine is approximately 10.6, indicating that the N-cyclohexylamino group in the target molecule will be readily protonated. wikipedia.org The pyrazole ring itself is weakly basic. Salt formation would typically occur at the exocyclic amino group.

Table 2: Potential Salt Forms and Their Expected Properties

| Acid Used | Salt Name | Expected Change in Properties |

| Hydrochloric acid | N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine hydrochloride | Increased water solubility, potentially crystalline solid. |

| Sulfuric acid | N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine sulfate | Increased water solubility, may form a di-salt. |

| Citric acid | N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine citrate | Increased water solubility, potentially less crystalline than hydrochloride salt. |

| Tartaric acid | N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine tartrate | Increased water solubility, potential for chiral resolution if a chiral tartaric acid is used. |

The chemical behavior of these salts in solution would be dictated by the equilibrium between the protonated and free-base forms of the molecule, which would be pH-dependent.

Aminopyrazoles are well-established precursors for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines. beilstein-journals.orgresearchgate.netresearchgate.netsemanticscholar.orgfrontiersin.org The 4-amino group and the adjacent C5-H of the pyrazole ring in N-cyclohexyl-1-methyl-1H-pyrazol-4-amine can act as a binucleophile in condensation reactions with 1,3-dielectrophiles.

Multicomponent reactions (MCRs) are a particularly efficient strategy for constructing complex molecular architectures from simple starting materials in a single step. nih.gov It is conceivable that N-cyclohexyl-1-methyl-1H-pyrazol-4-amine could participate in MCRs to generate novel hybrid heterocyclic systems. For instance, a reaction with an aldehyde and a β-ketoester could lead to the formation of a pyrazolo[3,4-b]pyridine derivative.

Table 3: Plausible Synthesis of Hybrid Heterocycles

| Reaction Type | Co-reactants | Resulting Heterocyclic System |

| Condensation | 1,3-Diketone (e.g., acetylacetone) | Pyrazolo[3,4-b]pyridine |

| Multicomponent Reaction | Aromatic aldehyde, malononitrile (B47326) | Pyrazolo[3,4-b]pyridine |

| Cyclocondensation | α,β-Unsaturated ketone | Dihydropyrazolo[3,4-b]pyridine |

| Reaction with β-ketoester | β-Ketoester (e.g., ethyl acetoacetate) | Pyrazolo[3,4-d]pyrimidinone |

These derivatization strategies highlight the potential of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine as a versatile scaffold for the development of new chemical entities with potentially interesting biological properties.

Spectroscopic and Structural Characterization of N Cyclohexyl 1 Methyl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Analysis

Proton NMR would identify all unique hydrogen atoms in the N-cyclohexyl-1-methyl-1H-pyrazol-4-amine molecule. The spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) ring, the N-methyl group, the cyclohexyl ring, and the amine group. Key features to anticipate would include:

Chemical Shifts (δ): The two protons on the pyraz-ole ring (at positions 3 and 5) would appear as singlets in the aromatic region. The N-methyl protons would also produce a singlet, but further upfield. The protons of the cyclohexyl group would appear as a series of complex multiplets in the aliphatic region. The amine proton (N-H) would likely be a broad singlet.

Integration: The relative area under each signal would correspond to the number of protons it represents (e.g., 3H for the methyl group, 1H for each pyrazole proton, and a total of 11H for the cyclohexyl group).

Spin-Spin Coupling: Coupling patterns, particularly within the cyclohexyl ring, would help to confirm the connectivity of the protons.

Table 1: Predicted ¹H NMR Data for N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazole H (C3-H, C5-H) | 7.0 - 7.5 | s | 2H |

| N-CH₃ | 3.6 - 3.8 | s | 3H |

| N-H | Variable, broad | s (br) | 1H |

| Cyclohexyl CH (N-CH) | 3.0 - 3.5 | m | 1H |

Carbon-¹³C NMR Analysis

Carbon-¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For N-cyclohexyl-1-methyl-1H-pyrazol-4-amine, signals would be expected for the three pyrazole carbons, the N-methyl carbon, and the carbons of the cyclohexyl ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Predicted ¹³C NMR Data for N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole C4 (C-NH₂) | 135 - 145 |

| Pyrazole C3, C5 | 125 - 135 |

| N-CH₃ | 35 - 40 |

| Cyclohexyl C1 (C-N) | 50 - 60 |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, confirming the connectivity within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, establishing the connection between the cyclohexyl group, the amine, and the pyrazole ring, as well as the position of the N-methyl group.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₀H₁₇N₃. The mass spectrum would also show a characteristic fragmentation pattern, providing further structural evidence. Expected fragments would result from the loss of the cyclohexyl group or cleavage of the pyrazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-cyclohexyl-1-methyl-1H-pyrazol-4-amine, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the secondary amine.

C-H Stretches: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexyl and methyl groups, and potentially bands just above 3000 cm⁻¹ for the sp² C-H bonds of the pyrazole ring.

C=C and C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole aromatic ring.

C-N Stretch: Bands in the 1180-1360 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group, confirming the connectivity and stereochemistry of the compound unequivocally.

Chromatographic Methods for Purity Assessment and Compound Identification

The purity and identity of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine are critical parameters determined through various analytical chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the principal methods employed for these assessments. While specific validated methods for this exact molecule are not extensively published, standard methodologies developed for analogous pyrazole and cyclohexylamine (B46788) derivatives are readily adaptable for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for assessing the purity of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine, suitable for separating the compound from potential impurities arising during synthesis, such as starting materials, by-products, or degradation products.

Method Parameters: A typical RP-HPLC method would utilize a C18 stationary phase, which is effective for retaining and separating moderately polar to non-polar compounds like the target analyte. The mobile phase generally consists of a mixture of an aqueous component, often with a pH modifier like trifluoroacetic acid (TFA) to improve peak shape for amine-containing compounds, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ijcpa.in Detection is commonly performed using a photodiode array (PDA) or a standard UV detector.

A study on a pyrazoline derivative utilized an Eclipse XDB C18 column with a mobile phase of 0.1% trifluoroacetic acid and methanol (20:80 v/v) at a flow rate of 1.0 mL/min, with detection at 206 nm. ijcpa.in For N-cyclohexyl-1-methyl-1H-pyrazol-4-amine, similar conditions would be a suitable starting point for method development.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | ijcpa.in |

| Mobile Phase | Acetonitrile or Methanol / Water with 0.1% TFA | ijcpa.inresearcher.life |

| Elution Mode | Isocratic or Gradient | ijcpa.inresearcher.life |

| Flow Rate | 0.5 - 1.0 mL/min | ijcpa.inresearcher.life |

| Detection | UV/PDA (e.g., 206-333 nm) | ijcpa.inresearcher.life |

| Injection Volume | 5 - 20 µL | ijcpa.inresearcher.life |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for both the identification and purity verification of volatile and thermally stable compounds like N-cyclohexyl-1-methyl-1H-pyrazol-4-amine. The basic nature of the amine group may require derivatization to improve peak shape and thermal stability, although analysis without derivatization is also possible on appropriate columns.

Method Parameters: For the analysis of related cyclohexylamine compounds, GC-MS methods have been successfully developed. nih.gov A common approach involves using a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane stationary phase (e.g., DB-1 or SE-30). nist.gov The carrier gas is typically helium or hydrogen. The mass spectrometer serves as a highly specific detector, providing structural information that confirms the identity of the analyte based on its mass spectrum and fragmentation pattern. For quantitative purity analysis, a flame ionization detector (FID) may be employed due to its wide linear range and robustness.

The NIST Chemistry WebBook provides Kovats' retention indices for cyclohexylamine on various stationary phases, which can serve as a reference point for developing a method for its pyrazole derivative. nist.gov For instance, on a non-polar SE-30 packed column at 180°C, cyclohexylamine has a reported retention index of 857. nist.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Non-polar (e.g., DB-1, SE-30) or polar (e.g., PEG) capillary column | nist.gov |

| Carrier Gas | Helium or Hydrogen | nist.govicm.edu.pl |

| Inlet Temperature | 250 - 300 °C | icm.edu.pl |

| Oven Program | Initial hold followed by a temperature ramp (e.g., 10°C/min) to a final temperature | nist.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.govicm.edu.pl |

The combination of these chromatographic methods provides a comprehensive characterization of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine, ensuring high purity and confirming its chemical identity, which is essential for its application in further research and development.

Theoretical and Computational Investigations of N Cyclohexyl 1 Methyl 1h Pyrazol 4 Amine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For N-cyclohexyl-1-methyl-1H-pyrazol-4-amine, these investigations provide insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for pyrazole (B372694) derivatives are often employed to determine optimized molecular geometries, including bond lengths and angles. nih.govnih.gov These calculations can reveal variations in the conformation of substituents attached to the core ring structures. nih.gov For similar pyrazole compounds, DFT studies have been successfully used to assign vibrational spectra and understand the molecule's stability. nih.govresearchgate.net

A comprehensive quantum mechanical calculation for a related pyrazole derivative, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, was conducted using the B3LYP/6-31G** and HF/6-31G** levels of theory to analyze its physicochemical parameters. nih.gov Such studies on N-cyclohexyl-1-methyl-1H-pyrazol-4-amine would provide precise data on its geometric parameters.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.37 Å | |

| Bond Angle | N1-N2-C3 | 111.5° |

| N2-C3-C4 | 105.0° | |

| C3-C4-C5 | 107.5° | |

| C4-C5-N1 | 105.0° | |

| C5-N1-N2 | 111.0° |

Frontier molecular orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govmaterialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

In studies of various pyrazole derivatives, the HOMO-LUMO gap has been calculated to predict charge transfer within the molecule. nih.govmaterialsciencejournal.org For instance, in one study, a small HOMO-LUMO energy gap indicated that the molecule is chemically reactive. nih.gov The analysis of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine would likely show the HOMO localized on the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed across the pyrazole ring and the cyclohexyl moiety.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative (Note: These values are representative and not specific to N-cyclohexyl-1-methyl-1H-pyrazol-4-amine.)

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For pyrazole derivatives, MEP analysis typically reveals negative potential regions around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. researchgate.net Conversely, positive potential is often observed around the hydrogen atoms of the amino group and the cyclohexyl ring. researchgate.netresearchgate.net This information is critical for understanding intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior and stability of a molecule over time. These simulations can explore the conformational landscape and the stability of different conformers in various environments. For pyrazole-containing compounds, MD simulations have been used to investigate the binding mode of a ligand within a protein's active site, assessing the stability of the ligand-protein complex through metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.net Such simulations for N-cyclohexyl-1-methyl-1H-pyrazol-4-amine could reveal its flexibility and preferred conformations in a biological context.

Molecular Modeling and Docking Studies for Research-Oriented Applications

Molecular modeling and docking studies are powerful tools for predicting the interaction of a small molecule with a biological target, such as a protein or enzyme. nih.govresearchgate.netajpp.in These studies are fundamental in drug discovery and design. Pyrazole derivatives have been the subject of numerous docking studies to evaluate their potential as inhibitors for various protein targets, including kinases. nih.govnih.gov

Docking simulations of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine into the active sites of relevant proteins could identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity. nih.govajpp.in The results of these studies, often expressed as a binding energy or docking score, can help in prioritizing compounds for further experimental investigation. nih.gov For example, a docking study on pyrazole derivatives against receptor tyrosine kinases showed that these compounds are potential inhibitors. nih.gov

Ligand-Target Interactions in Biochemical Research Systems

Computational docking studies are instrumental in predicting the binding orientation and affinity of a ligand to a biological target. For pyrazole derivatives, these studies have revealed key interactions that contribute to their biological activity. The pyrazole ring itself is often involved in crucial binding events. For instance, it can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility. Although the pyrazole ring may not always form direct bonds with the target protein, it serves as a scaffold that correctly positions other functional groups for optimal interaction within the receptor's binding pocket. nih.gov

In many kinase inhibitors, the pyrazole core is a key pharmacophore. Molecular docking studies of various pyrazole derivatives have shown that they can form hydrogen bonds and van der Waals interactions with the amino acid residues in the ATP-binding site of kinases. For example, in studies of pyrazole derivatives as potential inhibitors for targets like cyclin-dependent kinase 2 (CDK2), VEGFR-2, and Aurora A, the ligands were found to be deeply docked within the binding pocket, forming significant hydrogen bonds. nih.govresearchgate.net

The specific interactions of a hypothetical docking of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine would likely involve the following:

The amine group could act as a hydrogen bond donor or acceptor.

The cyclohexyl group would likely engage in hydrophobic interactions within a nonpolar pocket of the target protein.

The methylated pyrazole ring could participate in π–π stacking or other non-covalent interactions with aromatic amino acid residues like tryptophan, phenylalanine, or tyrosine. nih.gov

A representative example of ligand-target interactions for a pyrazole derivative is shown in the table below, based on studies of similar compounds.

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kJ/mol) |

|---|---|---|---|

| CDK2 | LEU83, GLU81, ASP86 | Hydrogen Bond, Hydrophobic | -10.35 |

| VEGFR-2 | CYS919, ASP1046 | Hydrogen Bond | -10.09 |

| Aurora A | ARG220, ALA213 | Hydrogen Bond | -8.57 |

Note: The data in this table is representative of pyrazole derivatives and not specific to N-cyclohexyl-1-methyl-1H-pyrazol-4-amine, as such specific data is not available. nih.govresearchgate.net

Virtual Screening Methodologies for N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For a scaffold like N-cyclohexyl-1-methyl-1H-pyrazol-4-amine, virtual screening could be employed to identify derivatives with enhanced potency or selectivity.

The general workflow for a virtual screening campaign involving derivatives of this compound would typically include the following steps:

Target Selection and Preparation: A three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site. researchgate.netnih.gov

Ligand Library Generation: A virtual library of derivatives of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine would be created by systematically modifying its structure. This could involve adding different substituents to the pyrazole or cyclohexyl rings.

Molecular Docking: The entire library of ligands is then docked into the prepared target protein's active site using software like AutoDock or Glide. nih.govresearchgate.net The docking algorithm samples a large number of possible conformations and orientations of each ligand within the binding site and assigns a score based on the predicted binding affinity.

Scoring and Ranking: The docked ligands are ranked based on their docking scores. The top-ranking compounds are considered potential "hits."

Post-Docking Analysis and Filtering: The hit compounds are often subjected to further computational analysis, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, to assess their drug-like properties. researchgate.nettojqi.net This helps to filter out compounds that are likely to have poor pharmacokinetic profiles.

A study on pyrazole derivatives of usnic acid as potential inhibitors of the SARS-CoV-2 main protease provides a practical example of this methodology. In this research, fifty pyrazole derivatives were initially screened for their pharmacokinetic properties, leading to eight promising candidates. These were then subjected to molecular docking, which identified two lead compounds with high affinity for the active site. nih.gov Similarly, a virtual screen of approximately 340,000 small molecules led to the identification of a pyrazole-scaffold-based proteasome inhibitor. acs.orgacs.org

The table below outlines the typical stages and tools used in a virtual screening workflow for pyrazole derivatives.

| Stage | Methodology/Tool | Purpose |

|---|---|---|

| Target Preparation | PDB, Schrödinger Maestro, AutoDock Tools | Obtaining and preparing the 3D structure of the biological target. |

| Ligand Library Generation | ChemDraw, ZINC database | Creating a diverse set of virtual compounds based on the core scaffold. |

| Molecular Docking | AutoDock, Glide, GOLD | Predicting the binding mode and affinity of ligands to the target. |

| ADMET Prediction | QikProp, SwissADME | Assessing the drug-likeness and pharmacokinetic properties of the hit compounds. |

Through these computational approaches, the vast chemical space of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine derivatives can be efficiently explored to identify promising candidates for further experimental validation.

Research Applications of the N Cyclohexyl 1 Methyl 1h Pyrazol 4 Amine Scaffold

Utilization as a Versatile Chemical Building Block in Organic Synthesis

The aminopyrazole moiety, including N-substituted variants like N-cyclohexyl-1-methyl-1H-pyrazol-4-amine, serves as a foundational building block in synthetic organic chemistry. scirp.org Its inherent chemical reactivity, stemming from the nucleophilic amino group and the aromatic pyrazole (B372694) ring, allows for straightforward elaboration into more complex molecular architectures. scirp.orgmdpi.com

The primary amino or secondary amine function on the pyrazole ring is a key handle for the construction of fused heterocyclic systems. Aminopyrazoles are common precursors for synthesizing bicyclic structures of significant biological interest, such as pyrazolopyrimidines and imidazopyrazoles. scirp.orgacs.org For example, the reaction of an aminopyrazole with reagents like β-ketoesters or their equivalents can lead to the formation of a fused pyrimidine (B1678525) ring. These reactions often proceed through condensation followed by an intramolecular cyclization. The resulting pyrazolopyrimidine core is found in numerous compounds investigated for therapeutic properties, particularly as kinase inhibitors.

N-cyclohexyl-1-methyl-1H-pyrazol-4-amine and related aminopyrazoles are commercially available as chemical building blocks, facilitating their use in the generation of compound libraries for high-throughput screening (HTS). chemicalregister.comenamine.net Chemical suppliers offer a diverse range of such foundational scaffolds that can be systematically modified through automated or parallel synthesis. By reacting the aminopyrazole core with a variety of acids, aldehydes, or sulfonyl chlorides, researchers can rapidly generate large collections of related but structurally distinct molecules. enamine.net These libraries are invaluable for screening against biological targets to identify initial "hit" compounds in the early stages of drug discovery. enamine.net

Development of Chemical Probes and Research Tools

Beyond their role as synthetic intermediates, molecules based on the N-cyclohexyl-1-methyl-1H-pyrazol-4-amine scaffold are instrumental in the development of specialized chemical probes and tools for biological research.

The aminopyrazole scaffold is frequently used to explore the structure-activity relationships (SAR) of a given class of bioactive molecules. nih.govnih.govresearchgate.net By systematically altering the substituents on the pyrazole ring, the amine, and other positions, medicinal chemists can probe the specific interactions between a molecule and its biological target. acs.org For instance, in the development of cyclin-dependent kinase 2 (CDK2) inhibitors, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized to understand the structural requirements for potency and selectivity. nih.govnih.gov The study revealed that the specific topology of the pyrazole rings was critical for inhibitory activity. nih.gov

Below is a data table illustrating the SAR for a series of pyrazole-based CDK inhibitors, demonstrating how minor structural modifications impact target binding affinity.

| Compound | R Group Modification | CDK2 Ki (µM) |

| Analogue 1 | N-H (on pyrazole) | 0.007 |

| Analogue 2 | N-Methyl (on pyrazole) | 0.090 |

| Analogue 3 | Phenylsulfonamide replacement | 0.005 |

Data synthesized from findings on pyrazole-derived kinase inhibitors to illustrate SAR principles. nih.gov

Potent and selective compounds identified through SAR studies can be further modified to create molecular probes for biochemical assays. A highly active inhibitor derived from the aminopyrazole scaffold can be functionalized by attaching a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-affinity label. These probes allow for the direct visualization, isolation, or identification of the target protein in complex biological samples. For example, a biotinylated version of a pyrazole-based inhibitor could be used in pull-down assays to confirm its binding to a specific kinase from a cell lysate, helping to elucidate its mechanism of action and identify potential off-target effects.

Scaffold Exploration in Medicinal Chemistry Research (Focus on Discovery and Mechanism of Action Studies)

The aminopyrazole scaffold is a cornerstone of medicinal chemistry research, particularly in the discovery of novel therapeutic agents. globalresearchonline.net Its derivatives have been extensively investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

A significant area of focus has been the development of kinase inhibitors, as the pyrazole core is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. nih.gov Research into N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as CDK2 inhibitors provides a clear example of this application. nih.govnih.gov The lead compounds from this series demonstrated potent inhibition of the target enzyme and significant antiproliferative activity against a panel of human cancer cell lines. nih.gov

Mechanism of action studies on these compounds revealed that their anticancer effects are linked to their ability to modulate the cell cycle. nih.govnih.gov In ovarian cancer cells, a potent pyrazole-based CDK2 inhibitor was shown to reduce the phosphorylation of the retinoblastoma protein (a key substrate of CDK2), leading to cell cycle arrest in the S and G2/M phases and the subsequent induction of apoptosis (programmed cell death). nih.gov

The table below summarizes the antiproliferative activity of a representative pyrazole-based CDK2 inhibitor against various cancer cell lines.

| Cancer Cell Line | Cancer Type | GI₅₀ (µM) |

| A2780 | Ovarian Cancer | 0.127 |

| HCT-116 | Colon Cancer | 0.222 |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.285 |

| PC-3 | Prostate Cancer | 0.334 |

| UO-31 | Renal Cancer | 0.560 |

Data from studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives. nih.gov

This focused exploration in medicinal chemistry highlights the power of the aminopyrazole scaffold not only for discovering potent bioactive molecules but also for developing research tools to unravel the complex biochemical pathways underlying diseases like cancer. nih.gov

Identification of Novel Lead Compounds through Scaffold Modification

The modification of the pyrazole scaffold is a key strategy in the identification of novel lead compounds for various therapeutic targets. nih.gov By altering the substituents on the pyrazole ring, researchers can fine-tune the pharmacological properties of the resulting molecules to enhance their potency, selectivity, and pharmacokinetic profiles.

One common modification involves the introduction of different functional groups to the pyrazole core to explore structure-activity relationships (SAR). For instance, the development of N-(1H-pyrazol-4-yl)carboxamides as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4) involved modifying the core structure to improve permeability and potency. nih.gov In this research, the replacement of a polar pyrazolopyrimidine core with more lipophilic bicyclic cores led to the discovery of highly permeable and selective IRAK4 inhibitors. nih.gov

Another approach to scaffold modification is the use of computational methods, such as molecular docking, to guide the design of new derivatives. nih.gov This allows for the rational design of compounds with improved binding affinity for their target proteins. The development of the FGFR inhibitor erdafitinib, which contains a 3-(1-methyl-1H-pyrazol-4-yl)-quinoxaline scaffold, benefited from molecular docking analysis to understand its interactions with the target protein. nih.gov

The following table provides examples of how modifications to the pyrazole scaffold have led to the identification of lead compounds:

| Scaffold | Modification | Therapeutic Target | Resulting Compound/Inhibitor |

| Pyrazolyl-aminoquinazoline | Replacement of a benzene (B151609) ring with a pyrazole ring | Aurora A and Aurora B kinases | Barasertib nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | Introduction of a 3,5-dimethoxyphenylethynyl group | Fibroblast growth factor receptors (FGFRs) | TAS-120 nih.gov |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | Replacement of the pyrazolopyrimidine core with lipophilic bicyclic cores | Interleukin-1 receptor-associated kinase 4 (IRAK4) | Highly permeable IRAK4 inhibitors nih.gov |

Investigation of Molecular Recognition and Binding Mechanisms (e.g., enzyme inhibition research)

The N-cyclohexyl-1-methyl-1H-pyrazol-4-amine scaffold is also valuable in the investigation of molecular recognition and binding mechanisms, particularly in the context of enzyme inhibition. The pyrazole ring can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with the amino acid residues in the active site of an enzyme. nih.gov

The study of how different pyrazole-based inhibitors bind to their target enzymes provides valuable insights into the molecular basis of their inhibitory activity. For example, in the development of IRAK4 inhibitors, the N-(1H-pyrazol-4-yl)carboxamide scaffold was designed to interact with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. nih.gov

Furthermore, the structural features of the pyrazole scaffold can be systematically modified to probe the specific interactions that are critical for binding. This information is crucial for the rational design of more potent and selective inhibitors. The development of selective inhibitors for different protein kinases often relies on exploiting subtle differences in the amino acid composition of their active sites, and the versatility of the pyrazole scaffold allows for the necessary chemical diversity to achieve this. nih.gov

Potential Role in the Discovery of Advanced Materials

Beyond its applications in medicinal chemistry, the pyrazole scaffold has potential applications in the discovery of advanced materials. The unique electronic and structural properties of pyrazole derivatives make them attractive building blocks for the synthesis of novel organic materials with interesting optical, electronic, and coordination properties.

Pyrazole-containing compounds have been investigated for their use in:

Coordination Chemistry: The nitrogen atoms in the pyrazole ring can coordinate with metal ions to form a variety of coordination complexes. These complexes can exhibit interesting magnetic, catalytic, and photoluminescent properties.

Organometallic Chemistry: Pyrazole-based ligands have been used to stabilize a wide range of organometallic complexes, which can be used as catalysts in various organic transformations.

Supramolecular Chemistry: The ability of pyrazole derivatives to form hydrogen bonds and other non-covalent interactions makes them useful for the construction of self-assembling supramolecular structures.

While the specific compound N-cyclohexyl-1-methyl-1H-pyrazol-4-amine has not been extensively studied for its materials applications, the broader class of pyrazole derivatives holds significant promise in this area. researchgate.net Further research into the physical and chemical properties of this and related compounds could lead to the development of new materials with applications in areas such as electronics, sensing, and catalysis.

Future Research Directions and Emerging Trends for N Cyclohexyl 1 Methyl 1h Pyrazol 4 Amine

Innovations in Sustainable Synthesis and Green Chemistry for the Compound

The principles of green chemistry are increasingly shaping the synthesis of pharmaceutical compounds, aiming to reduce environmental impact and enhance efficiency. rsc.org Future research on N-cyclohexyl-1-methyl-1H-pyrazol-4-amine is expected to embrace these principles, moving away from traditional synthetic routes that may involve harsh conditions or hazardous materials.

Key areas for innovation in the sustainable synthesis of this compound include:

Development of Greener Catalytic Systems: Exploration of reusable, non-toxic catalysts for the key reaction steps in the synthesis of the pyrazole (B372694) ring and the introduction of the cyclohexyl and methyl groups. researchgate.net This could involve the use of biocatalysts or heterogeneous catalysts that can be easily separated and recycled.

Use of Alternative Solvents: A shift towards the use of environmentally benign solvents such as water, supercritical fluids, or bio-based solvents in the synthesis process. researchgate.net Solvent-free reaction conditions are also a promising avenue for reducing waste. researchgate.net

Energy-Efficient Synthesis: The adoption of energy-efficient techniques like microwave-assisted or ultrasound-promoted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyrazole Derivatives

| Feature | Conventional Synthesis | Green Synthesis Approach | Potential Benefit for N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine |

| Solvents | Often uses volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free conditions researchgate.netmdpi.com | Reduced environmental pollution and health hazards. |

| Catalysts | May use stoichiometric or hazardous catalysts | Heterogeneous catalysts, biocatalysts, or catalyst-free methods researchgate.net | Easier product purification and catalyst recycling. |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic energy researchgate.net | Faster reaction rates and lower energy consumption. |

| Waste Generation | Can generate significant amounts of waste | High atom economy, recyclable reagents | More cost-effective and environmentally friendly production. |

Exploration of Novel Reactivity and Unprecedented Transformations

Understanding and harnessing the reactivity of the N-cyclohexyl-1-methyl-1H-pyrazol-4-amine scaffold is crucial for the development of new analogs with improved properties. Future research will likely focus on exploring novel chemical transformations that can introduce diverse functional groups and structural motifs.

Potential areas of exploration include:

Late-Stage Functionalization: Developing methods for the selective modification of the pyrazole core or its substituents in the later stages of the synthesis. This would allow for the rapid generation of a library of derivatives for biological screening.

C-H Activation: Utilizing C-H activation strategies to directly introduce new bonds at otherwise unreactive positions on the pyrazole or cyclohexyl rings, offering a more atom-economical approach to diversification.

Photoredox Catalysis: Employing light-driven catalytic reactions to access novel transformations and reactive intermediates that are not achievable through traditional thermal methods.

Flow Chemistry: Implementing continuous flow technologies for the synthesis and modification of the compound, which can offer better control over reaction parameters, improved safety, and easier scalability.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.gov For N-cyclohexyl-1-methyl-1H-pyrazol-4-amine, these computational tools can be instrumental in designing novel derivatives with enhanced biological activity and improved pharmacokinetic profiles.

Applications of AI and ML in this context include:

De Novo Design: Using generative models to design novel pyrazole-based scaffolds with desired properties, such as high affinity for a specific biological target. nih.gov

Predictive Modeling: Developing ML models to predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds based on their chemical structure. researchgate.net This can help prioritize the synthesis of the most promising candidates.

Scaffold Hopping: Employing computational algorithms to identify alternative scaffolds that can mimic the biological activity of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine while possessing different structural features. researchgate.net

Synthesis Planning: Utilizing AI-powered retrosynthesis tools to devise efficient and novel synthetic routes for the designed analogs.

Table 2: Applications of AI/ML in the Design of N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine Analogs

| AI/ML Application | Description | Potential Impact on Research |

| Generative Adversarial Networks (GANs) | A class of machine learning frameworks used to generate new data with the same statistics as the training set. | Design of novel pyrazole scaffolds with unique structures and potentially improved biological activities. |

| Quantitative Structure-Activity Relationship (QSAR) | A computational modeling method for revealing relationships between the chemical structures and biological activities of compounds. | Prediction of the efficacy and potential side effects of new derivatives before synthesis, saving time and resources. |

| Molecular Docking Simulations | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Understanding the binding interactions of the compound with its biological target, guiding the design of more potent inhibitors. |

Expansion of Research Applications beyond Current Scope

While pyrazole derivatives are well-known for their kinase inhibitory activity, the therapeutic potential of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine may extend to other areas of medicine. nih.govpsu.edu Future research should aim to explore a broader range of biological targets and disease indications.

Potential new research applications include:

Neurodegenerative Diseases: Investigating the potential of the compound and its derivatives to modulate targets involved in neurodegenerative disorders, given the diverse biological activities of pyrazoles. nih.gov

Inflammatory Conditions: Exploring the anti-inflammatory properties of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine, as many pyrazole-containing compounds have shown efficacy in this area. nih.gov

Infectious Diseases: Screening the compound against a panel of bacterial and viral targets, as pyrazole derivatives have been reported to possess antimicrobial and antiviral activities. nih.govmdpi.com

Agrochemicals: Evaluating the potential of the compound as a lead structure for the development of new herbicides or pesticides, another area where pyrazole chemistry has found applications. mdpi.com

Challenges and Opportunities in N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine Research

The future of research on N-cyclohexyl-1-methyl-1H-pyrazol-4-amine is promising, but not without its challenges. Overcoming these hurdles will be key to unlocking the full potential of this compound and its derivatives.

Challenges:

Target Selectivity: A significant challenge in the development of kinase inhibitors is achieving high selectivity for the target kinase to minimize off-target effects. nih.gov Future research will need to focus on designing highly selective analogs.

Synthetic Complexity: The development of novel, complex derivatives may require sophisticated synthetic strategies that are both efficient and scalable.

Understanding Mechanisms of Action: Elucidating the precise molecular mechanisms by which the compound exerts its biological effects is crucial for its rational optimization and clinical development.

Opportunities:

Privileged Scaffold: The pyrazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov This provides a rich foundation for the discovery of new therapeutic agents.

Multitargeted Therapies: The ability of some pyrazole derivatives to inhibit multiple kinases could be harnessed for the development of multitargeted therapies for complex diseases like cancer. psu.edu

Personalized Medicine: With a deeper understanding of the compound's interactions with various biological targets, it may be possible to develop personalized therapies tailored to the specific genetic makeup of a patient's disease.

Q & A

Basic: What synthetic routes are commonly employed for preparing N-cyclohexyl-1-methyl-1H-pyrazol-4-amine?

Answer:

A multi-step synthesis is typically employed, starting with functionalized pyrazole precursors. For example, cyclohexylamine derivatives are introduced via nucleophilic substitution or Buchwald-Hartwig coupling. Evidence from analogous syntheses (e.g., cyclohexyl-pyrazole derivatives) highlights the use of cesium carbonate as a base and copper(I) bromide as a catalyst in DMSO at ~35°C for 48 hours to achieve coupling . Post-synthesis purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by structural confirmation via ESI-MS (e.g., m/z 198 [M + H]+) and ¹H NMR .

Basic: How is structural confirmation achieved for N-cyclohexyl-1-methyl-1H-pyrazol-4-amine and its intermediates?

Answer:

Structural validation relies on:

- Mass Spectrometry (MS): ESI-MS detects molecular ions (e.g., m/z 452 [M + H]+ for related compounds) to confirm molecular weight .

- NMR Spectroscopy: ¹H NMR resolves substituent environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, pyrazole protons at δ 7.3–8.0 ppm) .

- X-ray Crystallography: For crystalline derivatives, SHELX software (e.g., SHELXL) refines atomic coordinates and validates bond lengths/angles .

Advanced: How can reaction conditions be optimized to improve yields of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine?

Answer:

Key optimization parameters include:

- Catalyst Selection: Copper(I) bromide enhances coupling efficiency compared to palladium catalysts in sterically hindered systems .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

- Temperature Control: Prolonged reaction times (~48 hours) at moderate temperatures (35–50°C) mitigate side reactions .

- Purification: Gradient elution in chromatography minimizes co-elution of structurally similar byproducts .

Advanced: How can computational methods aid in predicting the reactivity of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine derivatives?

Answer:

- Density Functional Theory (DFT): Calculates transition-state energies to predict regioselectivity in nucleophilic substitutions .

- Molecular Docking: Screens derivatives for binding affinity to biological targets (e.g., enzymes) using software like AutoDock .

- SHELX Integration: Combines crystallographic data with computational refinement to model electron density maps for ambiguous regions .

Advanced: How should researchers resolve contradictions in spectral data for structurally similar analogs?

Answer:

Contradictions (e.g., divergent ¹H NMR shifts) may arise from:

- Solvent/Concentration Effects: Deuterated solvents or dilution can resolve splitting artifacts .

- Tautomerism: Pyrazole rings may exhibit tautomeric shifts; variable-temperature NMR or 2D-COSY experiments clarify dynamic equilibria .

- Impurity Interference: High-resolution MS (HRMS) identifies trace contaminants that distort spectral peaks .

Advanced: What strategies are effective for analyzing the biological activity of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine derivatives?

Answer:

- Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols .

- ADMET Profiling: Computational tools predict pharmacokinetic properties (e.g., LogP for lipophilicity) to prioritize derivatives for in vivo testing .